![molecular formula C22H24O3 B3936955 2-[4-(2-methoxy-4-methylphenoxy)butoxy]naphthalene](/img/structure/B3936955.png)
2-[4-(2-methoxy-4-methylphenoxy)butoxy]naphthalene
Overview
Description
2-[4-(2-methoxy-4-methylphenoxy)butoxy]naphthalene, also known as MMN, is a synthetic compound that has gained attention in scientific research due to its potential applications in various fields. MMN is a member of the naphthalene family and is a white crystalline powder.
Mechanism of Action
The exact mechanism of action of 2-[4-(2-methoxy-4-methylphenoxy)butoxy]naphthalene is not fully understood. However, it has been suggested that 2-[4-(2-methoxy-4-methylphenoxy)butoxy]naphthalene may exert its effects by inhibiting the activity of certain enzymes and signaling pathways. 2-[4-(2-methoxy-4-methylphenoxy)butoxy]naphthalene has been found to inhibit the activity of cyclooxygenase-2 (COX-2), an enzyme involved in the production of inflammatory mediators. 2-[4-(2-methoxy-4-methylphenoxy)butoxy]naphthalene has also been found to activate the nuclear factor erythroid 2-related factor 2 (Nrf2) pathway, which plays a role in the regulation of oxidative stress.
Biochemical and Physiological Effects:
2-[4-(2-methoxy-4-methylphenoxy)butoxy]naphthalene has been found to have various biochemical and physiological effects. It has been shown to reduce the production of inflammatory mediators, such as prostaglandins and cytokines. 2-[4-(2-methoxy-4-methylphenoxy)butoxy]naphthalene has also been found to increase the activity of antioxidant enzymes, such as superoxide dismutase (SOD) and catalase. In addition, 2-[4-(2-methoxy-4-methylphenoxy)butoxy]naphthalene has been found to protect against oxidative stress and apoptosis.
Advantages and Limitations for Lab Experiments
One advantage of using 2-[4-(2-methoxy-4-methylphenoxy)butoxy]naphthalene in lab experiments is its high purity and stability. 2-[4-(2-methoxy-4-methylphenoxy)butoxy]naphthalene is also relatively easy to synthesize, making it readily available for research purposes. However, one limitation of using 2-[4-(2-methoxy-4-methylphenoxy)butoxy]naphthalene is its potential toxicity. Further studies are needed to determine the safety and toxicity of 2-[4-(2-methoxy-4-methylphenoxy)butoxy]naphthalene.
Future Directions
There are several future directions for research on 2-[4-(2-methoxy-4-methylphenoxy)butoxy]naphthalene. One area of interest is the potential use of 2-[4-(2-methoxy-4-methylphenoxy)butoxy]naphthalene in treating neurodegenerative disorders, such as Alzheimer's disease. Further studies are needed to determine the efficacy of 2-[4-(2-methoxy-4-methylphenoxy)butoxy]naphthalene in animal models of neurodegenerative diseases. Another area of interest is the potential use of 2-[4-(2-methoxy-4-methylphenoxy)butoxy]naphthalene in treating cancer. 2-[4-(2-methoxy-4-methylphenoxy)butoxy]naphthalene has been found to have anti-cancer properties and further studies are needed to determine its potential as a cancer treatment. Finally, future studies are needed to determine the safety and toxicity of 2-[4-(2-methoxy-4-methylphenoxy)butoxy]naphthalene, as well as its potential side effects.
Scientific Research Applications
2-[4-(2-methoxy-4-methylphenoxy)butoxy]naphthalene has been found to have potential applications in various fields of scientific research. It has been studied for its anti-inflammatory, antioxidant, and anti-cancer properties. 2-[4-(2-methoxy-4-methylphenoxy)butoxy]naphthalene has also been found to have neuroprotective effects and has been studied for its potential use in treating Alzheimer's disease and other neurodegenerative disorders.
properties
IUPAC Name |
2-[4-(2-methoxy-4-methylphenoxy)butoxy]naphthalene | |
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Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H24O3/c1-17-9-12-21(22(15-17)23-2)25-14-6-5-13-24-20-11-10-18-7-3-4-8-19(18)16-20/h3-4,7-12,15-16H,5-6,13-14H2,1-2H3 | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
QLGUFQAJRDZCHH-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C(C=C1)OCCCCOC2=CC3=CC=CC=C3C=C2)OC | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H24O3 | |
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
336.4 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
2-[4-(2-Methoxy-4-methylphenoxy)butoxy]naphthalene |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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